

Independent Validation of BMS-986365: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for **BMS-986365**, a first-inclass, orally bioavailable, dual-acting androgen receptor (AR) ligand-directed degrader and antagonist.[1] The information is intended for researchers, scientists, and drug development professionals interested in the independent validation of this compound for the treatment of metastatic castration-resistant prostate cancer (mCRPC).

Executive Summary

BMS-986365 is a heterobifunctional molecule designed to overcome resistance to current androgen receptor pathway inhibitors (ARPIs).[2][3] It functions by binding to the AR ligand-binding domain (LBD) to competitively inhibit its activity, and simultaneously recruiting the cereblon (CRBN) E3 ligase to induce AR protein degradation.[4] Preclinical and clinical data suggest that this dual mechanism of action leads to more potent and durable anti-tumor activity compared to conventional AR antagonists like enzalutamide, particularly in models with AR mutations or overexpression.[4][5]

Data Presentation Preclinical Activity



Parameter	BMS-986365	Enzalutamide	Cell Line/Model	Reference
AR Target Gene Transcription Inhibition	~100-fold more potent	-	Multiple prostate cancer cell lines	[6]
AR-dependent Proliferation Inhibition	10 to 120-fold more potent	-	Multiple prostate cancer cell lines	[6]
AR Protein Levels in mCRPC models	Maintained low levels	Increased	mCRPC models	[5][7]
Tumor Growth Inhibition	Deep and durable tumor suppression	-	ARPI-resistant mCRPC models	[4]

Clinical Activity (Phase I/II Study - NCT04428788)



Parameter	Dose	All Patients (n=60)	Patients without prior Chemother apy (n=32)	Patients with prior Chemother apy (n=28)	Reference
PSA50 (≥50% PSA decline)	400-900 mg BID	32%	-	-	[8]
900 mg BID	50%	-	-	[8]	
PSA30 (≥30% PSA decline)	900 mg BID	70%	-	-	[1]
Median Radiographic Progression- Free Survival (rPFS)	400-900 mg BID	6.3 months	16.5 months	5.5 months	[3][8]
900 mg BID	8.3 months	-	-	[8]	

Experimental ProtocolsIn Vitro AR Degradation and Activity Assays

The in vitro effects of **BMS-986365** on AR degradation and activity were assessed to determine its potency and mechanism of action.[7]

Cell Lines: Various prostate cancer cell lines, including those sensitive and resistant to standard ARPIs, were utilized.

Methodology:

- Cell Culture: Prostate cancer cells were cultured under standard conditions.
- Compound Treatment: Cells were treated with varying concentrations of BMS-986365 or control compounds (e.g., enzalutamide) for specified durations.



- Western Blotting: To assess AR protein levels, cell lysates were collected, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the androgen receptor.
- Reporter Gene Assays: To evaluate AR transcriptional activity, cells were transfected with a
 reporter plasmid containing an androgen-responsive element driving the expression of a
 reporter gene (e.g., luciferase). Luciferase activity was measured following compound
 treatment.
- Cell Proliferation Assays: The impact on cell proliferation was determined using assays such as MTT or CellTiter-Glo, which measure metabolic activity as an indicator of cell viability.

In Vivo Xenograft Models

The anti-tumor activity of **BMS-986365** was evaluated in vivo using cell line-derived and patient-derived xenograft models of prostate cancer.[2][7]

Animal Models: Immunocompromised mice were used to host the growth of human prostate cancer xenografts.

Methodology:

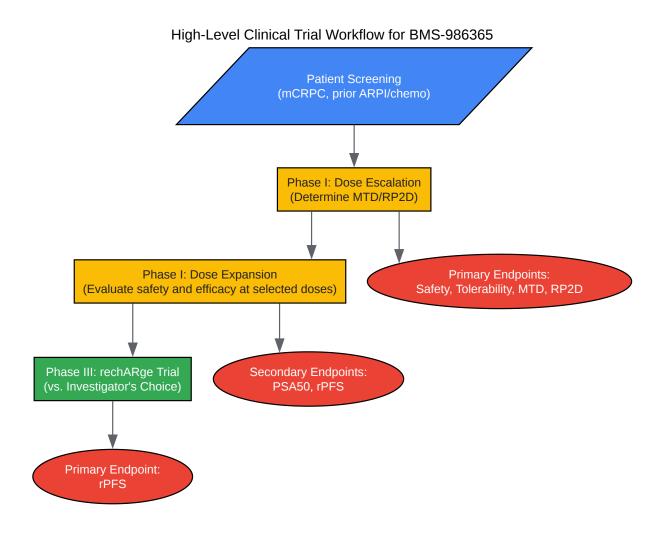
- Tumor Implantation: Prostate cancer cells or patient-derived tumor fragments were implanted subcutaneously into the flanks of the mice.
- Tumor Growth Monitoring: Tumor volume was monitored regularly using caliper measurements.
- Compound Administration: Once tumors reached a specified size, mice were randomized to receive vehicle control, BMS-986365, or a comparator agent (e.g., enzalutamide) via oral gavage.
- Efficacy Assessment: The primary endpoint was tumor growth inhibition. Other endpoints included monitoring of AR signaling biomarkers in tumor tissue and assessment of animal body weight as a measure of toxicity.

Visualizations



BMS-986365 Dual Mechanism of Action BMS-986365 BMS-986365 Binds to AR LBD Androgen Receptor (AR) Ligand-Binding Domain (LBD) AR Degradation Recruits CRBN Targeted for Degradation Blocks Leads to Ubiquitinates AR Results in Prevents Cellular Machinery AR Target Gene AR Inhibition Proteasome Transcription





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